tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate
Description
This compound features a pyrimidine ring substituted at position 4 with a trifluoromethanesulfonyloxy (triflate) group, a pyrrolidine ring at position 2, and a tert-butyl carbamate group on the pyrrolidine’s 3-position. The triflate group is a strong leaving group, making this compound highly reactive in nucleophilic substitution and cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its molecular formula is C₁₄H₁₉F₃N₄O₅S, with a molecular weight of 326.26 g/mol. The pyrrolidine moiety introduces stereochemical complexity, while the triflate enhances its utility as a synthetic intermediate in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C14H19F3N4O5S |
|---|---|
Molecular Weight |
412.39 g/mol |
IUPAC Name |
[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidin-4-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H19F3N4O5S/c1-13(2,3)25-12(22)19-9-5-7-21(8-9)11-18-6-4-10(20-11)26-27(23,24)14(15,16)17/h4,6,9H,5,7-8H2,1-3H3,(H,19,22) |
InChI Key |
GRSSBEUBLDVMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CC(=N2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate involves multiple steps, typically starting with the preparation of the pyrimidine and pyrrolidine intermediates. The trifluoromethanesulfonyloxy group is introduced through a sulfonation reaction, and the final compound is obtained by coupling the intermediates under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonyloxy group plays a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and analogous pyrimidine/pyridine derivatives:
Key Findings
Reactivity in Synthesis :
- The target compound’s triflate group offers superior leaving-group ability compared to iodide, chloride, or hydroxyl groups in analogous compounds. This makes it more reactive in metal-catalyzed cross-coupling reactions, enabling efficient synthesis of complex molecules .
- Pyridine derivatives (e.g., 4-iodo or 4-chloro) exhibit lower reactivity in cross-couplings due to pyridine’s reduced aromatic stability compared to pyrimidine .
Steric and Electronic Effects :
- The pyrrolidine ring in the target compound introduces conformational rigidity and stereochemical control, which is absent in simpler pyridine derivatives. The (3S)-stereoisomer in the compound further highlights the role of chirality in biological activity .
- Substituents like 5-fluoro-4-hydroxy-6-methyl () reduce reactivity due to steric hindrance and hydrogen bonding, limiting their utility in synthetic pathways .
Applications: The target compound is primarily an intermediate for further functionalization, whereas non-triflate analogs (e.g., ) are often end products or building blocks in drug discovery . Pyridine-based carbamates (–4) are niche intermediates, often used in halogen-exchange reactions or as steric bulk providers .
Research Implications
- Pharmaceuticals : The target compound’s triflate group enables rapid diversification of pyrimidine cores, critical in kinase inhibitor and antiviral drug development.
- Safety Considerations : While specific safety data for the target compound are unavailable, analogs like the 5-fluoro-4-hydroxy derivative () require stringent handling protocols, suggesting similar precautions for triflate-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
